molecular formula C19H19NO7 B3743597 Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate CAS No. 5351-46-2

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate

Cat. No.: B3743597
CAS No.: 5351-46-2
M. Wt: 373.4 g/mol
InChI Key: DZDOZMKJZCPIPZ-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate is a complex organic compound with the molecular formula C20H21NO7S It is known for its unique structure, which includes a benzene ring substituted with dimethoxybenzoyl and amino groups, as well as ester functionalities

Preparation Methods

The synthesis of Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxybenzoic acid and 2-aminoterephthalic acid.

    Esterification: The carboxylic acid groups are esterified using methanol in the presence of an acid catalyst to form the dimethyl esters.

    Amidation: The esterified product is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate can be compared with similar compounds such as:

    Dimethyl 2-[(2,4-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate: This compound has a similar structure but with different substitution patterns on the benzene ring, leading to variations in reactivity and properties.

    2-Aminobenzene-1,4-dicarboxylic acid: This compound lacks the ester and dimethoxybenzoyl groups, resulting in different chemical behavior and applications.

    Benzoic acid, 2,4-dimethoxy-: This compound has a simpler structure with only dimethoxy groups on the benzene ring, making it less complex but still useful in various chemical reactions.

Properties

IUPAC Name

dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO7/c1-24-14-6-5-7-15(25-2)16(14)17(21)20-13-10-11(18(22)26-3)8-9-12(13)19(23)27-4/h5-10H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDOZMKJZCPIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362469
Record name dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-46-2
Record name dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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